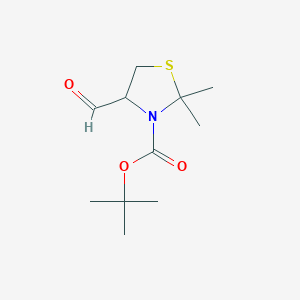
(S)-3-Boc-2,2-dimethylthiazolidine-4-carbaldehyde
Overview
Description
(S)-3-Boc-2,2-dimethylthiazolidine-4-carbaldehyde is a chiral compound that belongs to the thiazolidine family. This compound is characterized by the presence of a thiazolidine ring, a Boc (tert-butoxycarbonyl) protecting group, and an aldehyde functional group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-2,2-dimethylthiazolidine-4-carbaldehyde typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a cysteine derivative with an aldehyde or ketone under acidic conditions.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the thiazolidine intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Oxidation to Form the Aldehyde: The final step involves the oxidation of the thiazolidine intermediate to form the aldehyde group using an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Boc-2,2-dimethylthiazolidine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, and the resulting amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Amines and their derivatives
Scientific Research Applications
(S)-3-Boc-2,2-dimethylthiazolidine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic applications.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-3-Boc-2,2-dimethylthiazolidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
(S)-3-Boc-2,2-dimethylthiazolidine-4-carbaldehyde can be compared with other similar compounds such as:
Thiazolidine-4-carboxylic acid: Lacks the Boc protecting group and aldehyde functionality.
(S)-2,2-dimethylthiazolidine-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
(S)-3-Boc-2,2-dimethylthiazolidine-4-methanol: Contains a primary alcohol group instead of an aldehyde.
The uniqueness of this compound lies in its combination of a chiral thiazolidine ring, a Boc protecting group, and an aldehyde functional group, which imparts distinct reactivity and versatility in synthetic applications.
Properties
Molecular Formula |
C11H19NO3S |
|---|---|
Molecular Weight |
245.34 g/mol |
IUPAC Name |
tert-butyl 4-formyl-2,2-dimethyl-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C11H19NO3S/c1-10(2,3)15-9(14)12-8(6-13)7-16-11(12,4)5/h6,8H,7H2,1-5H3 |
InChI Key |
PFTJFEGOSYUKCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C(CS1)C=O)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














